molecular formula C17H20ClF3N2O3S B3929902 N-(2-bicyclo[2.2.1]heptanyl)-2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide

N-(2-bicyclo[2.2.1]heptanyl)-2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide

Cat. No.: B3929902
M. Wt: 424.9 g/mol
InChI Key: LSFUTDBQIOCTAF-UHFFFAOYSA-N
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Description

N-(2-bicyclo[221]heptanyl)-2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bicyclo[2.2.1]heptanyl)-2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]heptane scaffold. This can be achieved through a formal [4 + 2] cycloaddition reaction, which allows for the rapid and enantioselective formation of the bicyclic structure under mild conditions

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the synthetic routes mentioned above, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-bicyclo[2.2.1]heptanyl)-2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups, potentially leading to different derivatives.

    Substitution: Various substitution reactions can be employed to replace specific atoms or groups within the molecule, allowing for the creation of a wide range of analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of analogs with different functional groups.

Scientific Research Applications

N-(2-bicyclo[2.2.1]heptanyl)-2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-(2-bicyclo[2.2.1]heptanyl)-2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclo[2.2.1]heptane derivatives, such as camphor, sordarins, and α-santalol . These compounds share the bicyclic structure but differ in their functional groups and overall molecular architecture.

Uniqueness

What sets N-(2-bicyclo[2.2.1]heptanyl)-2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications and a subject of interest for further research.

Properties

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)-2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClF3N2O3S/c1-27(25,26)23(12-4-5-14(18)13(8-12)17(19,20)21)9-16(24)22-15-7-10-2-3-11(15)6-10/h4-5,8,10-11,15H,2-3,6-7,9H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFUTDBQIOCTAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1CC2CCC1C2)C3=CC(=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-bicyclo[2.2.1]heptanyl)-2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide
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N-(2-bicyclo[2.2.1]heptanyl)-2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide
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N-(2-bicyclo[2.2.1]heptanyl)-2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide
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N-(2-bicyclo[2.2.1]heptanyl)-2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide
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N-(2-bicyclo[2.2.1]heptanyl)-2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide
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N-(2-bicyclo[2.2.1]heptanyl)-2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide

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